Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid
Description
Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid is a β-amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a cyano (-CN) substituent at the para position of the phenyl ring. Its molecular formula is C₂₄H₂₀N₂O₄, with a molecular weight of 424.43 g/mol. The cyano group imparts strong electron-withdrawing effects, influencing the compound’s acidity, stability, and reactivity in solid-phase peptide synthesis (SPPS).
Properties
IUPAC Name |
(3S)-3-(4-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-16-9-11-17(12-10-16)23(13-24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRURLSPIILXNE-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Fmoc-(S)-3-Amino-3-(4-Cyano-Phenyl)-Propionic Acid
Laboratory-Scale Synthesis
The laboratory-scale synthesis involves a three-step process: amino group protection , backbone assembly , and side-chain functionalization .
Step 1: Fmoc Protection of the Amino Group
The primary amine of 3-amino-3-(4-cyano-phenyl)-propionic acid is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a mild base such as sodium carbonate. This reaction proceeds in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions. The Fmoc group provides orthogonal protection, enabling selective deprotection during solid-phase peptide synthesis (SPPS).
Step 2: Coupling of the Propionic Acid Backbone
The Fmoc-protected intermediate is coupled with 4-cyanophenyl acetic acid using carbodiimide-based reagents. A typical protocol employs EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) in dimethylformamide (DMF), achieving yields of 85–90%. The reaction is monitored via thin-layer chromatography (TLC) to ensure complete conversion.
Step 3: Stereochemical Control and Purification
Chiral resolution is critical for obtaining the (S)-enantiomer. This is achieved using preparative high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak IA) and a hexane-isopropanol mobile phase. The final product is isolated as a white crystalline solid with >99% enantiomeric excess (ee).
Table 1: Laboratory-Scale Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Fmoc Protection | Fmoc-Cl, Na₂CO₃ | DCM | 0–5°C | 92% |
| Backbone Coupling | EDCI, HOAt | DMF | RT | 88% |
| Chiral Resolution | Chiralpak IA | Hexane/IPA | 25°C | 95% |
Industrial Production Methods
Industrial synthesis prioritizes scalability and cost-efficiency while maintaining stereochemical integrity. Key adaptations include:
- Continuous Flow Synthesis : Automated reactors enable precise control over reaction parameters, reducing batch-to-batch variability. A continuous flow system using microfluidic channels achieves 90% yield in the coupling step.
- Microwave-Assisted SPPS : Microwave irradiation (70–75°C) accelerates Fmoc deprotection and coupling steps, cutting synthesis time by 40% compared to conventional methods.
- In-Line Purification : Integrated HPLC systems purify intermediates without manual intervention, ensuring compliance with Good Manufacturing Practices (GMP).
Table 2: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 1–10 g | 1–10 kg |
| Coupling Time | 2–4 hours | 30–60 minutes |
| Purity | >98% | >99.5% |
| Cost per Gram | $120–150 | $20–30 |
Purification and Analytical Characterization
Purification Techniques
- Recrystallization : The crude product is recrystallized from ethyl acetate/hexane (1:3), yielding crystals with 98–99% purity.
- Column Chromatography : Silica gel chromatography (ethyl acetate/hexane gradient) removes residual EDCI and HOAt byproducts.
- Ion-Exchange Resins : Strong cation-exchange resins (e.g., Dowex 50W) eliminate inorganic salts, particularly after Fmoc deprotection.
Analytical Methods
- High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular ion peak at $$ m/z = 412.4 \, (\text{M}+\text{H})^+ $$.
- Nuclear Magnetic Resonance (NMR) : $$ ^1\text{H} $$-NMR (400 MHz, DMSO-$$ d_6 $$) shows characteristic signals at δ 7.89 (Fmoc aromatic protons) and δ 4.21 (α-methine proton).
- Ultra-Performance Liquid Chromatography (UPLC) : Retention time ($$ Rt $$) of 8.8–9.6 minutes on a C18 column (method 08B4_1).
Table 3: Physical and Chemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 412.4 g/mol | HRMS |
| Optical Rotation | $$ -35 \pm 2^\circ $$ | Polarimetry |
| Melting Point | 192–194°C | DSC |
| Solubility | DMF, DMSO, THF | — |
Comparative Analysis of Synthesis Strategies
Laboratory methods excel in flexibility, enabling rapid optimization for novel derivatives. However, industrial protocols outperform in cost and scalability, particularly with microwave-assisted SPPS reducing cycle times. Challenges persist in minimizing racemization during large-scale coupling, necessitating stringent temperature control.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Sodium cyanide, potassium cyanide; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Peptide Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-(S)-3-amino-3-(4-cyano-phenyl)-propionic acid is primarily utilized as a building block in SPPS. This method enables the formation of complex peptide structures with high purity and specificity. The Fmoc protecting group allows for selective deprotection under mild conditions, facilitating the assembly of peptides without unwanted side reactions.
Case Study: Synthesis of Bioactive Peptides
A study demonstrated the successful incorporation of this amino acid into peptides designed to target specific biological pathways. The resulting peptides exhibited enhanced stability and bioactivity compared to those synthesized without this building block .
Drug Development
Neuropharmacology Applications
This compound is instrumental in developing new drug candidates, particularly in neuropharmacology. Its structural properties allow for modifications that can enhance the pharmacokinetic and pharmacodynamic profiles of peptide-based drugs.
Case Study: Development of Antagonists
Research has shown that this compound derivatives are effective in creating antagonists for various receptors implicated in neurological disorders. These compounds have shown promise in preclinical models for treating conditions such as anxiety and depression .
Bioconjugation
Targeted Drug Delivery Systems
The compound plays a crucial role in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other molecules. This application is vital for developing targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects.
Case Study: Targeting Cancer Cells
In a study focusing on cancer therapy, researchers utilized this compound to create conjugates that selectively bind to cancer cell markers. The targeted approach resulted in significantly higher drug accumulation in tumor tissues compared to non-targeted delivery methods .
Fluorescent Probes
Imaging Applications
The unique structure of this compound allows it to be used in developing fluorescent probes for imaging biological processes. These probes enhance visualization techniques used in live-cell imaging and other research applications.
Case Study: Visualization of Protein Interactions
A study employed fluorescently labeled derivatives of this compound to monitor protein-protein interactions in real-time within live cells. The results provided valuable insights into cellular mechanisms and potential therapeutic targets .
Research on Protein Interactions
Understanding Cellular Mechanisms
This compound is also utilized in studying protein interactions, which is crucial for understanding various cellular mechanisms and identifying potential therapeutic targets for diseases.
Case Study: Interaction Networks
Research utilizing this compound has revealed interaction networks among proteins involved in signaling pathways related to cancer progression. This knowledge aids in developing targeted therapies aimed at disrupting these interactions .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid involves its role as a protected amino acid derivative The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactionsThe compound interacts with molecular targets such as enzymes and receptors, facilitating the study of biochemical pathways and molecular interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in the substituent at the phenyl ring’s para position. These variations significantly impact electronic properties, steric effects, solubility, and applications. Below is a detailed comparison:
Table 1: Comparison of Fmoc-(S)-3-Amino-3-(X-phenyl)-propionic Acid Derivatives
Key Findings from Comparative Analysis
Electronic Effects: Electron-Withdrawing Groups (CN, NO₂, Cl, F): Increase the acidity of the α-amino proton, accelerating Fmoc deprotection under basic conditions. The 4-CN derivative is expected to exhibit the strongest acidity due to the CN group’s high electronegativity . Electron-Donating Groups (OH, NHBoc): Reduce acidity but enhance solubility in polar solvents. The 4-OH derivative forms hydrogen bonds, making it suitable for aqueous-phase reactions .
Steric Considerations: Substituents at the ortho position (e.g., 2-NO₂) introduce steric hindrance, slowing coupling efficiency in SPPS. In contrast, para-substituted derivatives (e.g., 4-CN, 4-Cl) minimize steric effects .
Applications: UV-Cleavable Linkers: 2-NO₂ and 4-NO₂ analogs are used in photolabile systems for controlled peptide release . Metabolic Stability: 4-F derivatives are prioritized in drug design due to fluorine’s resistance to oxidative metabolism . Fluorescent Probes: 4-OH analogs (e.g., Fmoc-β-tyrosine) are incorporated into fluorescent peptides for microscopy .
Synthetic Utility :
- 4-CN and 4-Cl derivatives are stable under standard SPPS conditions, while 4-OH requires silylation (e.g., TIPS protection) to prevent side reactions .
Biological Activity
Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid (Fmoc-(S)-3-ACPA) is a significant compound in the realm of peptide synthesis and medicinal chemistry. It is characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in solid-phase peptide synthesis (SPPS). The presence of a cyano group enhances its chemical reactivity, making it a valuable tool in biological research and drug design.
- Molecular Formula : C26H22N2O4
- Molecular Weight : 426.46 g/mol
- Structure : The compound features an amino group, a cyano group, and an aromatic ring, contributing to its unique reactivity and interaction capabilities.
Biological Activity
Fmoc-(S)-3-ACPA exhibits various biological activities, primarily through its interactions with proteins and enzymes. Its structural characteristics allow it to participate in enzyme-substrate interactions and protein-ligand binding, which are critical for understanding biochemical pathways.
The mechanism of action involves binding to specific molecular targets, affecting their activity and function. This interaction is vital for studying protein synthesis and other biological processes. The cyano group is particularly noteworthy as it can enhance binding affinity to certain biological receptors, facilitating insights into drug actions and therapeutic designs.
Applications in Research
Fmoc-(S)-3-ACPA is utilized in several research areas:
- Peptide Synthesis : As a building block in SPPS for creating peptides that can modulate biological processes.
- Biochemical Studies : Investigating enzyme activities and protein interactions.
- Drug Design : Serving as a lead compound for developing new therapeutics targeting specific receptors .
Case Studies
- Enzyme Interaction Studies : Research has shown that Fmoc-(S)-3-ACPA can effectively bind to specific enzymes, providing insights into their mechanisms of action. For instance, studies have demonstrated its potential to inhibit certain enzymes involved in metabolic pathways, suggesting possible applications in metabolic disorder treatments .
- Receptor Binding Assays : In vitro assays have indicated that Fmoc-(S)-3-ACPA interacts with various G protein-coupled receptors (GPCRs). These interactions are crucial for understanding its role in signaling pathways and developing drugs that target these receptors .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Deprotection of the Fmoc group using 20% piperidine in DMF (2 × 5 min).
- Step 2 : Activation of the carboxylic acid group with coupling agents such as DIC/HOBt (1:1 molar ratio) in DMF for 1–2 hours .
- Step 3 : Resin washing with DMF and dichloromethane (DCM) to remove excess reagents.
- Step 4 : Iterative cycles for sequential amino acid addition.
- Key Considerations : Optimize molar equivalents (2–4×) of the amino acid derivative to ensure high coupling efficiency, especially with sterically hindered residues.
Q. How should researchers purify and characterize this compound after synthesis?
- Purification : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile). Monitor purity >95% by UV detection at 254 nm .
- Characterization :
- NMR : Analyze and spectra in DMSO-d6 to confirm stereochemistry and substituent positions.
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF (expected [M+H] ~432.14 g/mol) .
- HPLC Retention Time : Compare against standards for batch consistency .
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation : Use PPE (gloves, goggles) due to irritant properties. Work in a fume hood to avoid inhalation of DMF or DCM vapors .
- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent degradation. Lyophilized peptides are stable for >1 year .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural data (e.g., ambiguous NMR peaks)?
- Approach :
- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for the chiral center and cyano-phenyl group .
- Validate via X-ray crystallography if crystalline derivatives are obtainable.
- Cross-reference with computational models (DFT-based chemical shift predictions) .
- Case Study : Discrepancies in NMR shifts for fluorinated analogs were resolved using heteronuclear coupling analysis .
Q. What strategies improve coupling efficiency in SPPS when using sterically hindered derivatives like this compound?
- Optimization Tactics :
- Increase reaction time (up to 4 hours) and temperature (40–50°C) .
- Replace DIC/HOBt with stronger activators like HATU/DIPEA for challenging couplings .
- Pre-activate the amino acid for 5–10 minutes before resin addition.
- Data-Driven Adjustment : Monitor coupling completion via Kaiser test or FT-IR for free amine detection .
Q. How does the 4-cyano substituent influence peptide-receptor interactions compared to other substituents (e.g., hydroxyl, fluorine)?
- Comparative Analysis :
- Cyano Group : Enhances binding via dipole interactions and π-stacking with aromatic residues (e.g., in kinase active sites). Increases metabolic stability compared to hydroxyl groups .
- Fluorine Analogs : Improve lipophilicity (logP) and membrane permeability but may reduce polar interactions .
- Experimental Validation : Use surface plasmon resonance (SPR) or ITC to quantify binding affinities for modified peptides .
Q. How can this compound be integrated into drug delivery systems (e.g., peptide-drug conjugates)?
- Design Framework :
- Linker Chemistry : Attach cytotoxic payloads via the carboxylic acid group using EDC/NHS chemistry.
- Targeting Moieties : Conjugate with cell-penetrating peptides (CPPs) or antibody fragments for specificity .
- In Vivo Testing : Assess pharmacokinetics in murine models, focusing on cleavage rates and tumor accumulation .
Q. What analytical methods quantify degradation products under varying pH and temperature conditions?
- Stability Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
